molecular formula C3H3ClN4O B601325 (1H-Tetrazol-1-yl)acetyl chloride CAS No. 41223-92-1

(1H-Tetrazol-1-yl)acetyl chloride

Cat. No. B601325
CAS RN: 41223-92-1
M. Wt: 146.54
InChI Key:
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Patent
US04794109

Procedure details

1.58 g of 2-(tetrazol-1-yl)-acetic acid are suspended in 27 ml of absolute methylene chloride, and 1.9 ml of 1-chloro-1-dimethylaminoisobutene (CDIB) are added. After stirring for 30 minutes at room temperature, a further 0.5 ml of CDIB is added and stirring is continued for a further 90 minutes. This solution of the acid chloride [IR (methylene chloride): 3.20, 5.57 μm] is further reacted directly.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]([OH:9])=O)[CH:5]=[N:4][N:3]=[N:2]1.[Cl:10]C(N(C)C)=C(C)C>C(Cl)Cl>[N:1]1([CH2:6][C:7]([Cl:10])=[O:9])[CH:5]=[N:4][N:3]=[N:2]1

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
N1(N=NN=C1)CC(=O)O
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
ClC(=C(C)C)N(C)C
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
ClC(=C(C)C)N(C)C
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
27 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for a further 90 minutes
Duration
90 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1(N=NN=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.